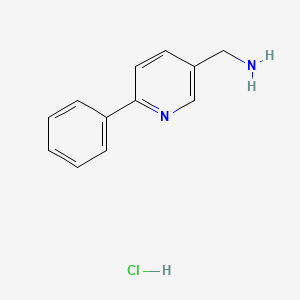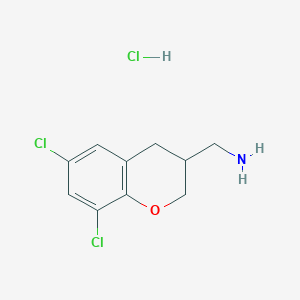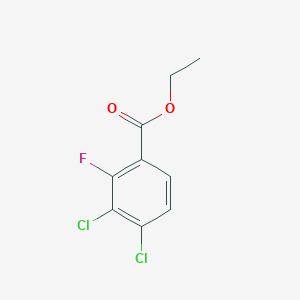![molecular formula C7H3ClN2OS B1458744 2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde CAS No. 1356016-35-7](/img/structure/B1458744.png)
2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde
説明
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .科学的研究の応用
Synthesis of Antifolate Derivatives
A study by Dailide and Tumkevičius (2022) developed a synthesis for 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines, showcasing their potential as lipophilic antifolates. The process begins with the transformation of ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate into 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde, further reacting with anilines to yield the title compounds. This work highlights the compound's role in creating antifolate molecules that could have implications in cancer therapy and antimicrobial applications (Dailide & Tumkevičius, 2022).
Development of Condensed Azines
Research conducted by Bakulina et al. (2014) explored the synthesis of condensed azines through the reaction of 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate, leading to pyrido[2,3-d]pyrimidine derivatives. This synthesis pathway demonstrates the versatility of 2-Chlorothieno[3,2-d]pyrimidine derivatives in constructing complex heterocyclic structures, which are of significant interest in the development of new pharmaceuticals (Bakulina et al., 2014).
Antibacterial Hydrazone Derivatives
The work of Rao et al. (2019) describes the synthesis of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives, starting from ethyl-4,6-dichloronicotinate. These compounds were evaluated for their antibacterial properties, indicating the potential use of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde derivatives in creating new antimicrobial agents (Rao, V. Rao, & Prasad, 2019).
Exploration of Heterocyclic Chemistry
A study by Zinchenko et al. (2017) focused on the synthesis of 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines from 4,6-dichloropyrimidine-5-carbaldehyde, showcasing the utility of 2-Chlorothieno[3,2-d]pyrimidine derivatives in developing novel heterocyclic compounds. This research contributes to the broader field of heterocyclic chemistry by providing new pathways for synthesizing pyrimidine-based molecules, which have a wide range of applications in medicinal chemistry and drug development (Zinchenko et al., 2017).
特性
IUPAC Name |
2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2OS/c8-7-9-1-5-6(10-7)4(2-11)3-12-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFUVLSBWJJAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857184 | |
| Record name | 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde | |
CAS RN |
1356016-35-7 | |
| Record name | 2-Chlorothieno[3,2-d]pyrimidine-7-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356016-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




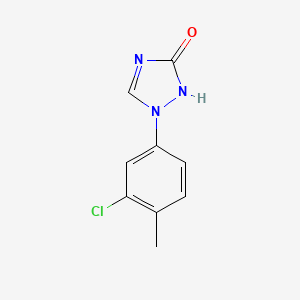
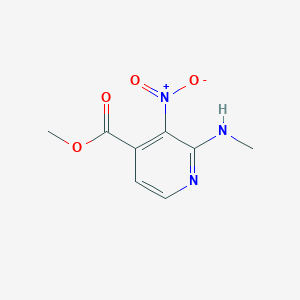
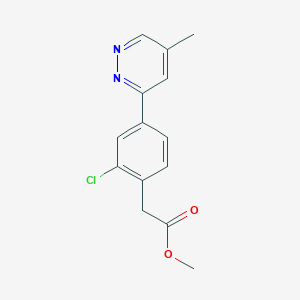

![6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one](/img/structure/B1458675.png)
![6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B1458676.png)
